molecular formula C22H16FNO5S B2567102 methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291855-92-9

methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2567102
CAS RN: 1291855-92-9
M. Wt: 425.43
InChI Key: UJKPJEYOLQAHBA-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C22H16FNO5S and its molecular weight is 425.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthetic routes and methodologies to create compounds related to methyl 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide. These synthetic strategies are aimed at exploring the chemical space around this scaffold for potential biological activities and understanding the influence of fluorine atoms on the molecule's properties. For example, the synthesis of fluorinated heterocyclic compounds has been demonstrated to be versatile, highlighting the utility of fluoroacrylic building blocks in creating fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).

Biological Interactions and Applications

This compound and its derivatives have been evaluated for various biological activities, including their interactions with central and peripheral-type benzodiazepine receptors, antimicrobial properties, and potential as anticancer agents. These studies have provided insights into the compound's selective binding and activity profiles, which could be leveraged for the development of new therapeutic agents. For instance, certain derivatives have shown strong and selective binding to peripheral-type benzodiazepine receptors, indicating potential applications in modulating these targets (Barlin, Davies, Harrison, Ireland, & Willis, 1996).

Development of Novel Compounds

The exploration of this compound derivatives has led to the development of novel compounds with unique structural features and potential biological activities. These novel compounds have been synthesized through various chemical reactions, including cyclization, condensation, and nucleophilic substitution, to investigate their potential applications in medicinal chemistry and other areas of research. For example, novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, demonstrating the compound's versatility as a chemical scaffold (Zia-ur-Rehman, Anwar Choudary, Elsegood, Siddiqui, & Khan, 2009).

properties

IUPAC Name

methyl 6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO5S/c1-28-22(25)21-14-24(19-13-15(23)7-12-20(19)30(21,26)27)16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKPJEYOLQAHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.